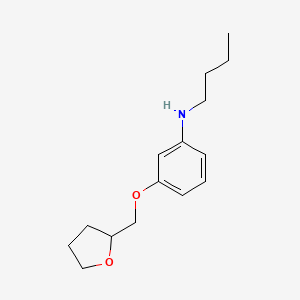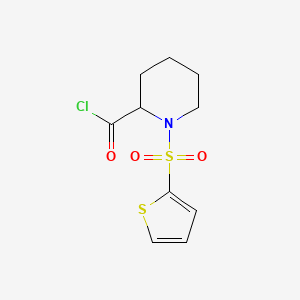![molecular formula C12H17NO5 B1389577 [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate CAS No. 1185295-56-0](/img/structure/B1389577.png)
[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate
Übersicht
Beschreibung
[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate: is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . It is commonly used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate typically involves the reaction of [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used in studies involving enzyme interactions and protein modifications. It helps in understanding the biochemical pathways and mechanisms .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate .
Industry: Industrially, the compound is used in the production of various chemical products. It is employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
[1-(4-Methoxy-phenyl)-ethyl]-amine: This compound is similar in structure but lacks the methyl group.
[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine: This compound is similar but does not have the oxalate group.
Uniqueness: The presence of the oxalate group in [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate makes it unique compared to its similar compounds. The oxalate group can influence the compound’s solubility, reactivity, and biological activity .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-methylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.C2H2O4/c1-8(11-2)9-4-6-10(12-3)7-5-9;3-1(4)2(5)6/h4-8,11H,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSQWJNFMYLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)




![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)




